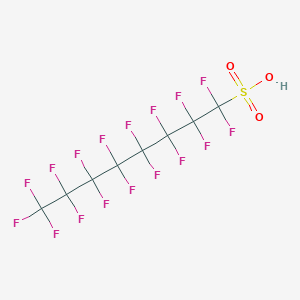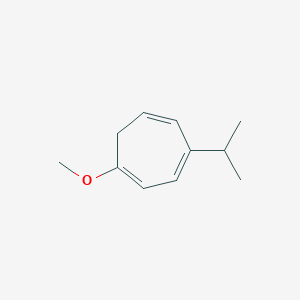
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene, also known as MCHT, is a cyclic compound that has been the subject of scientific research due to its potential biological and pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is not fully understood, but it is believed to act as a free radical scavenger, reducing oxidative stress and inflammation. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to modulate the activity of certain enzymes and signaling pathways, which may contribute to its biological and pharmacological effects.
Effets Biochimiques Et Physiologiques
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is also relatively non-toxic and has low side effects, making it a safe compound for use in animal studies. However, 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has some limitations for lab experiments, including its low solubility in water, which may limit its bioavailability and effectiveness.
Orientations Futures
For the study of 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene include the development of new drugs and therapies, investigation of its mechanism of action and effects on various signaling pathways and enzymes, and exploration of its potential use as a dietary supplement or nutraceutical.
Méthodes De Synthèse
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene can be synthesized using different methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. One of the most common methods used to synthesize 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene is the reaction of 1,3-cyclohexadiene and 2-methyl-2-butene in the presence of a Lewis acid catalyst. This method yields 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene with a high degree of purity.
Applications De Recherche Scientifique
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has been the subject of scientific research due to its potential biological and pharmacological properties. It has been studied for its ability to act as an antioxidant, anti-inflammatory, and anticancer agent. 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene has also been found to have neuroprotective effects and to improve cognitive function in animal models. These properties make 1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene a promising compound for the development of new drugs and therapies.
Propriétés
Numéro CAS |
126893-59-2 |
|---|---|
Nom du produit |
1-Methoxy-4-propan-2-ylcyclohepta-1,3,5-triene |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-methoxy-4-propan-2-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H16O/c1-9(2)10-5-4-6-11(12-3)8-7-10/h4-5,7-9H,6H2,1-3H3 |
Clé InChI |
GFVVNOIMQXDIJG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC=C1)OC |
SMILES canonique |
CC(C)C1=CC=C(CC=C1)OC |
Synonymes |
1,3,5-Cycloheptatriene,1-methoxy-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



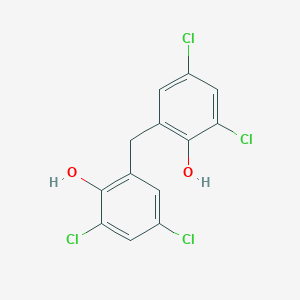
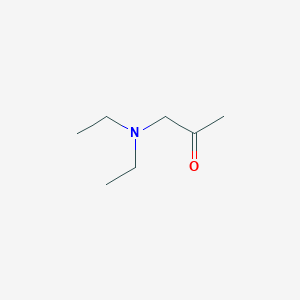
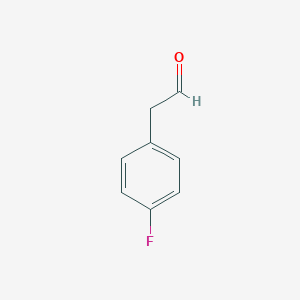
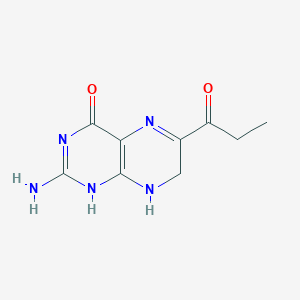
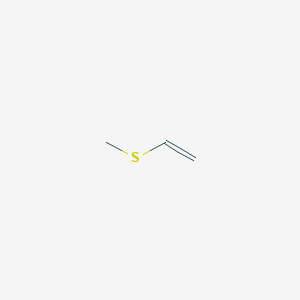
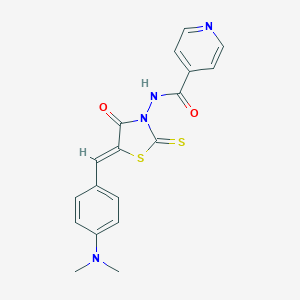
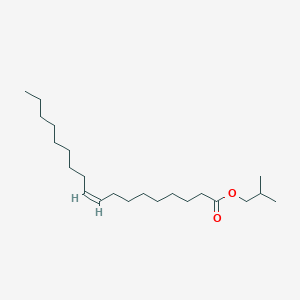
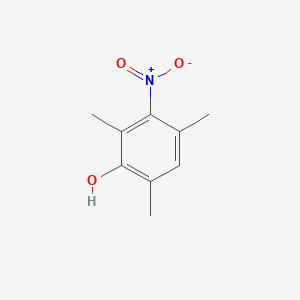
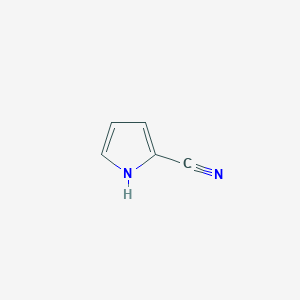
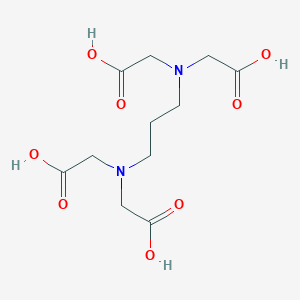
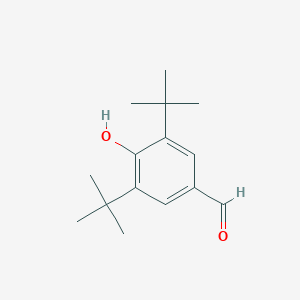

![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)
